1,2-Dichloro-4-(methylsulfonyl)benzene

Overview

Description

1,2-Dichloro-4-(methylsulfonyl)benzene is an aromatic organic compound with the molecular formula C7H6Cl2O2S and a molecular weight of 225.09 g/mol . It is characterized by the presence of two chlorine atoms and a methylsulfonyl group attached to a benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dichloro-4-(methylsulfonyl)benzene can be synthesized through the reaction of chloromethyl methyl sulfone with chlorobenzene in the presence of a catalyst such as aluminum chloride. The reaction yields 1,2-bis(chloromethyl)-4-(methylsulfonyl)benzene, which is then treated with sodium hydroxide to obtain the final product.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-(methylsulfonyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction Reactions: The compound can undergo reduction to form corresponding sulfides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include substituted benzene derivatives with various functional groups.

Oxidation Reactions: Products include sulfone derivatives.

Reduction Reactions: Products include sulfide derivatives.

Scientific Research Applications

1,2-Dichloro-4-(methylsulfonyl)benzene is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Chemistry: Used as a solvent in chromatography and as a reagent in synthesis reactions.

Biology: Employed in the study of biochemical pathways and enzyme interactions.

Medicine: Utilized in the development of pharmaceuticals and active pharmaceutical ingredients.

Industry: Used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-(methylsulfonyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

1,2-Difluoro-4-(methylsulfonyl)benzene: Similar structure but with fluorine atoms instead of chlorine.

1,3-Dichloro-2-methyl-4-(methylsulfonyl)benzene: Similar structure but with different positions of chlorine and methylsulfonyl groups.

Uniqueness

1,2-Dichloro-4-(methylsulfonyl)benzene is unique due to its specific arrangement of chlorine and methylsulfonyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .

Biological Activity

1,2-Dichloro-4-(methylsulfonyl)benzene is a chlorinated aromatic compound with significant biological activity. Its structure, characterized by the presence of chlorine and methylsulfonyl groups, imparts various pharmacological properties that have been the subject of extensive research. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

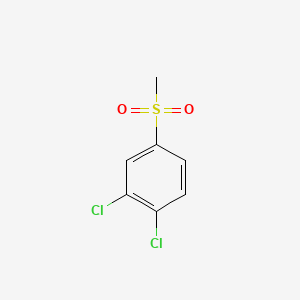

This compound can be represented as follows:

This compound features:

- Two chlorine atoms attached to the benzene ring.

- A methylsulfonyl group (-SO₂CH₃) that enhances its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its ability to interact with various cellular targets:

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This interaction can influence drug metabolism and efficacy.

- Antimicrobial Properties : Studies have demonstrated that this compound exhibits antimicrobial activity against certain bacterial strains. Its structural similarities to other sulfonyl compounds suggest potential efficacy in treating infections.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various biological models, indicating potential applications in treating inflammatory diseases .

Antimicrobial Activity

A study evaluated the antibacterial properties of this compound against Gram-negative bacteria. The results indicated significant growth inhibition percentages against strains such as Escherichia coli and Klebsiella pneumoniae, suggesting its potential use as an antibacterial agent.

| Bacterial Strain | Growth Inhibition (%) |

|---|---|

| E. coli | 85.76 |

| K. pneumoniae | 66.69 |

| Acinetobacter baumannii | 43.29 |

Cytotoxicity Studies

Cytotoxic effects were assessed using mouse adrenocortical cell lines (Y-1). The compound demonstrated a dose-dependent decrease in cell viability, indicating its potential as a cytotoxic agent in specific contexts:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 25 |

Applications in Drug Development

Due to its diverse biological activities, this compound is being investigated for its potential applications in drug development. Its ability to modulate enzyme activity positions it as a candidate for further exploration in pharmacology.

Properties

IUPAC Name |

1,2-dichloro-4-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2S/c1-12(10,11)5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWUINQASFDJJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5068102 | |

| Record name | Benzene, 1,2-dichloro-4-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38452-47-0 | |

| Record name | 1,2-Dichloro-4-(methylsulfonyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38452-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dichloro-4-methylsulfonylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038452470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2-dichloro-4-(methylsulfonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,2-dichloro-4-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichloro-4-(methylsulphonyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DICHLORO-4-METHYLSULFONYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8WWL2UWJ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.